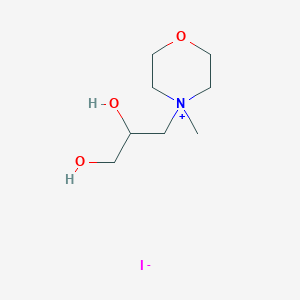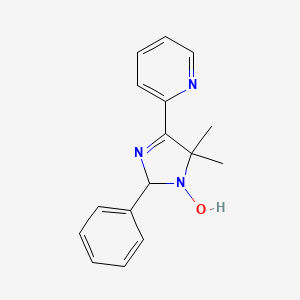
N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-4-methoxybenzamide, also known as CI977, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-4-methoxybenzamide is not fully understood, but it is thought to act through the modulation of various neurotransmitter systems in the brain. Specifically, it has been shown to have activity at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Biochemical and physiological effects:
N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have analgesic properties, as well as the ability to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been investigated for its potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4-iodophenyl)-4-methoxybenzamide for lab experiments is its selectivity for the mu-opioid receptor, which allows for more targeted studies of its effects on pain and reward pathways in the brain. However, one limitation of the compound is its relatively low potency compared to other opioids, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-4-methoxybenzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer, as well as its potential use in combination with other opioids for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-4-methoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography and recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications in a variety of disease states. It has been shown to have activity against several types of cancer, including breast cancer, ovarian cancer, and prostate cancer. Additionally, it has been investigated for its potential use in the treatment of pain, addiction, and depression.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJTZNLQQHLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![2-(4-fluorophenoxy)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5968138.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![(1,4-dioxan-2-ylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B5968157.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)

![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)
![ethyl N-{2-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-5-methoxybenzyl}-N-methylglycinate](/img/structure/B5968187.png)

![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B5968200.png)
![5-(3-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5968202.png)